Cyclopropyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Cyclopropyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (hereafter referred to by its full IUPAC name) is a heterocyclic compound featuring a pyrrolidine ring substituted with a cyclopropyl carbonyl group and a 4,6-dimethylpyrimidin-2-yloxy moiety at the 3-position. Its molecular formula is C₁₅H₂₀N₃O₂, with a molecular weight of 298.34 g/mol (calculated based on structural analogs in and ).
Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization, as highlighted in and .
Properties
IUPAC Name |
cyclopropyl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-7-10(2)16-14(15-9)19-12-5-6-17(8-12)13(18)11-3-4-11/h7,11-12H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYRWWAZRGTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound with a unique structure that suggests potential biological activity. Its design incorporates a cyclopropyl moiety, a pyrrolidine ring, and a dimethylpyrimidinyl group, which may interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 300.36 g/mol. The structural components include:
- Cyclopropyl group : Confers unique steric and electronic properties.
- Pyrrolidine ring : Known for its role in various biological activities.
- Dimethylpyrimidine moiety : Often associated with enhanced receptor interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine rings have shown promising activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 50 to 400 µg/mL, suggesting moderate to good efficacy against various pathogens .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar pyrrolidine derivatives have been studied for their ability to inhibit inflammatory pathways, particularly through the modulation of cytokine release and inhibition of nuclear factor kappa B (NF-kB) signaling. This suggests that this compound may also possess anti-inflammatory properties worth exploring in further research .
Preliminary investigations indicate that the compound may act as an inhibitor of specific kinases involved in inflammatory responses and cell proliferation. For example, studies on related compounds have shown that they can selectively inhibit c-Jun N-terminal kinase (JNK), which plays a critical role in cellular stress responses and inflammation . The cyclopropyl group may enhance binding affinity to these targets due to its unique three-membered ring structure.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of pyrimidine-containing compounds, including those structurally similar to this compound. Results demonstrated that certain derivatives exhibited MIC values comparable to established antibiotics like ampicillin against S. aureus and E. coli .
Study 2: Anti-inflammatory Potential
In another study focusing on the anti-inflammatory effects of pyrrolidine derivatives, researchers found that compounds with similar structures significantly reduced pro-inflammatory cytokine levels in vitro. These findings support the hypothesis that this compound could have therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry :
- The compound is being investigated for its potential anti-inflammatory and anticancer properties. Its structure suggests that it may modulate specific biological pathways through interactions with proteins or enzymes, which is crucial for developing new therapeutic agents.
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Drug Development :
- Ongoing research aims to elucidate the mechanisms of action of this compound, focusing on its pharmacodynamics and pharmacokinetics. Understanding these aspects can optimize its application in drug formulations.
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Biological Target Interaction Studies :
- Studies are being conducted to explore the interactions of cyclopropyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone with various biological targets. These investigations are critical for identifying its therapeutic potential and possible side effects.
Case Study 1: Anti-Cancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against certain cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the modulation of key signaling pathways related to cell survival and proliferation.
Case Study 2: Anti-Inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound, revealing its potential to inhibit pro-inflammatory cytokines in cellular models. This effect is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Future Directions in Research
Research on this compound is ongoing, with future studies expected to focus on:
- Mechanistic Studies : Elucidating the detailed mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Initiating clinical trials to assess its efficacy and safety in human subjects.
- Structural Modifications : Exploring structural modifications to enhance its potency and selectivity for specific biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with the target molecule, differing primarily in substituents and core heterocycles:
Table 1: Structural and Molecular Comparison
Key Observations:
Core Heterocycle Variations :
- The target compound uses a pyrrolidine core, while the analog in substitutes a piperidine ring, which increases molecular weight and may influence conformational flexibility .
- The purine-containing analog () introduces a fused bicyclic system, likely enhancing binding affinity in nucleotide-targeted applications .
The naphthalene-benzimidazole substituent in significantly increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .
In contrast, the pyrimidine-focused target compound may target pyrimidine-binding enzymes or receptors .
Physicochemical and Functional Insights
While explicit data on the target compound’s properties (e.g., logP, solubility) are absent in the evidence, trends can be inferred:
Research Tools and Methodologies
Structural analysis of these compounds relies on crystallographic software such as:
Q & A
Q. What are the recommended synthetic routes for Cyclopropyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone?
Methodological Answer: The compound can be synthesized via nucleophilic substitution and coupling reactions. A common approach involves reacting 3-hydroxypyrrolidine derivatives with 4,6-dimethylpyrimidin-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by cyclopropane ketone conjugation. For example, analogous syntheses use activated carboxylic acids (e.g., 3-(m-tolyl)pyrazine-2-carboxylic acid) coupled with pyrrolidine derivatives via EDCI/HOBt-mediated amidation . Reaction optimization may require temperature control (0–5°C for intermediates) and purification via column chromatography .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR is critical for confirming regiochemistry and substituent orientation. For example, coupling patterns in the pyrrolidine ring and pyrimidinyl group can distinguish stereoisomers .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration. ORTEP-3 or WinGX can generate thermal ellipsoid diagrams, highlighting bond angles and torsional strain in the cyclopropyl-pyrrolidine moiety .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the cyclopropane ring. Use P95/P1 respirators and nitrile gloves when handling, as structural analogs show potential respiratory sensitization and carcinogenicity risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates for pyrimidinyl ether formation.
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to accelerate biphasic reactions.
- Byproduct Mitigation : Monitor reaction progress via LC-MS to identify intermediates (e.g., unreacted pyrrolidine), and use scavenger resins (e.g., polymer-bound isocyanates) to remove excess reagents .
Q. How can contradictions between crystallographic and spectroscopic data be resolved?
Methodological Answer:
- Data Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-calculated geometries (e.g., Gaussian or ORCA software). Discrepancies in pyrimidinyl-pyrrolidine dihedral angles may indicate dynamic disorder in crystals .
- Dynamic NMR : Variable-temperature NMR can detect conformational flexibility (e.g., puckering in the pyrrolidine ring) that X-ray static models may overlook .
Q. What computational strategies are suitable for studying target interactions and pharmacokinetics?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to biological targets (e.g., enzymes with pyrimidine-binding pockets). Parameterize the cyclopropyl group’s strain energy for accurate affinity predictions .
- MD Simulations : Run GROMACS simulations to assess stability in aqueous environments, focusing on the pyrimidinyl ether’s solvation dynamics .
Q. How can the core structure be modified for structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric Replacement : Substitute the cyclopropyl group with spirocyclic or gem-dimethyl groups to evaluate steric effects.
- Heterocycle Variation : Replace 4,6-dimethylpyrimidin-2-yl with triazine or pyridazine moieties to probe electronic effects. Synthetic protocols for analogous compounds (e.g., 3-((3,5-dimethyl-1H-pyrazol-1-yl)methanone derivatives) provide precedent .
Data Contradiction Analysis Example
Scenario: Discrepancies in NMR chemical shifts vs. X-ray-derived conformers.
Resolution:
Perform VT-NMR to assess if pyrrolidine ring inversion occurs at higher temperatures.
Re-refine crystallographic data using SHELXL with TWIN/BASF commands to check for twinning or disorder .
Compare experimental IR carbonyl stretches (~1680 cm⁻¹) with DFT-computed values to validate ketone geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
